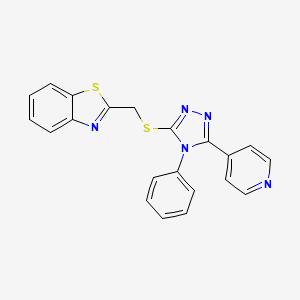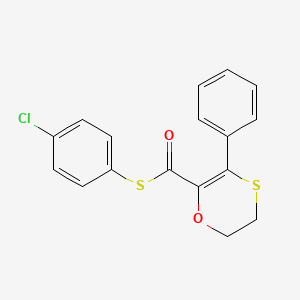![molecular formula C19H25NO3S B12200868 1-[(4-Propoxynaphthalen-1-yl)sulfonyl]azepane](/img/structure/B12200868.png)
1-[(4-Propoxynaphthalen-1-yl)sulfonyl]azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Propoxynaphthalen-1-yl)sulfonyl]azepane is a chemical compound with the molecular formula C19H25NO3S and a molecular weight of 347.4717 This compound features a naphthalene ring substituted with a propoxy group and a sulfonyl group attached to an azepane ring
Preparation Methods
The synthesis of 1-[(4-Propoxynaphthalen-1-yl)sulfonyl]azepane can be achieved through several synthetic routes. One common method involves the reaction of 4-propoxynaphthalene-1-sulfonyl chloride with azepane under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the sulfonamide bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[(4-Propoxynaphthalen-1-yl)sulfonyl]azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-Propoxynaphthalen-1-yl)sulfonyl]azepane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Industry: It is used in the development of specialty chemicals and advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 1-[(4-Propoxynaphthalen-1-yl)sulfonyl]azepane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. This interaction can disrupt key biological pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may inhibit enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
1-[(4-Propoxynaphthalen-1-yl)sulfonyl]azepane can be compared with other sulfonyl-containing azepane derivatives, such as:
- 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-propoxynaphthalen-1-yl)sulfonyl]piperazine
- 2-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole These compounds share similar structural features but differ in their specific substituents and ring systems. The unique combination of the naphthalene ring and azepane ring in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H25NO3S |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
1-(4-propoxynaphthalen-1-yl)sulfonylazepane |
InChI |
InChI=1S/C19H25NO3S/c1-2-15-23-18-11-12-19(17-10-6-5-9-16(17)18)24(21,22)20-13-7-3-4-8-14-20/h5-6,9-12H,2-4,7-8,13-15H2,1H3 |
InChI Key |
JHZGPEOTUDSQBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B12200791.png)

![3-(4-bromophenyl)-2-(methoxymethyl)-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B12200819.png)
![N-[(2Z)-3-ethyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide](/img/structure/B12200826.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B12200831.png)
![2-[4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B12200837.png)


![5-hydroxy-3,4,7-trimethyl-6-[5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-2H-chromen-2-one](/img/structure/B12200853.png)
![2-(2-{4-[(tert-butylcarbamoyl)methyl]piperazin-1-yl}-2-oxoethoxy)-N-phenylbenzamide](/img/structure/B12200855.png)
![3-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B12200856.png)
![{[2-Butoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-2-pyridylamine](/img/structure/B12200860.png)
![(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate](/img/structure/B12200872.png)
![(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate](/img/structure/B12200880.png)
